10- to 50-Fold Higher DNA Adduct Formation Compared to Equimolar Estragole in Human Hepatoma Cells
In a direct head-to-head comparison using human HepG2 hepatoma cells, incubation with 1'-hydroxyestragole (1'OH-ES) resulted in E3′-N2-dG DNA adduct levels that were 10- to 50-fold higher than those formed from equimolar concentrations of its parent compound, estragole (ES) [1]. This massive quantitative disparity underscores the critical role of 1'-hydroxylation in genotoxic potency and demonstrates why estragole cannot serve as a proxy for its proximate carcinogenic metabolite in genotoxicity assays.
| Evidence Dimension | DNA adduct formation (E3′-N2-dG adduct levels) |
|---|---|
| Target Compound Data | 1'-Hydroxyestragole (1'OH-ES) at 0-35 µM |
| Comparator Or Baseline | Estragole (ES) at equimolar concentrations (0-2 mM) |
| Quantified Difference | 10- to 50-fold higher adduct levels with 1'OH-ES |
| Conditions | Human HepG2 cells; incubation with ES (0–2 mM) or 1'OH-ES (0–35 µM) |
Why This Matters
This quantifies the profound difference in DNA-damaging potential, establishing 1'-hydroxyestragole as the essential reagent for studying the key bioactivation pathway and for serving as a positive control in genotoxicity screens where estragole would be ineffective or require metabolic activation systems.
- [1] Ackermann, G., Peil, M., Quarz, C., Schmidt, A., Halaczkiewicz, M., Thomas, A. D., Stegmüller, S., Richling, E., Manolikakes, G., Christmann, M., Küpper, J. H., Schrenk, D., & Fahrer, J. (2025). Molecular dosimetry of estragole and 1′-hydroxyestragole-induced DNA adduct formation, clastogenicity and cytotoxicity in human liver cell models. Archives of Toxicology, 99(9), 3769-3785. View Source
